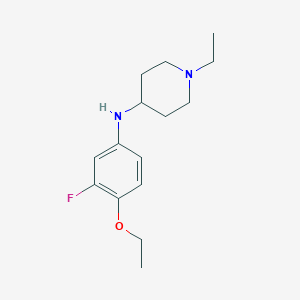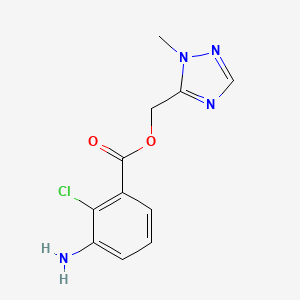![molecular formula C11H10ClFN2 B6642098 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole, also known as CFM-2, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of imidazole derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. This compound has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, this compound has been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. In animal models of cancer, this compound has been found to inhibit the growth of tumors and induce apoptosis in cancer cells. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity. This compound has been extensively studied in animal models and has shown promising results in various diseases. However, there are also some limitations to the use of this compound in lab experiments. The mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent. Additionally, more studies are needed to determine the optimal dosage and administration route of this compound.
Orientations Futures
There are several future directions for the study of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole. Further studies are needed to fully understand the mechanism of action of this compound and its potential use as a therapeutic agent. The development of more potent and selective this compound derivatives may also be explored. Additionally, more studies are needed to determine the optimal dosage and administration route of this compound. The potential use of this compound in combination with other therapeutic agents should also be explored. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole involves the reaction of 2-chloro-3-fluorobenzyl chloride with 1-methylimidazole in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism and yields this compound as a white crystalline solid. This synthesis method is relatively simple and yields high purity this compound.
Applications De Recherche Scientifique
1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease. This compound has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[(2-chloro-3-fluorophenyl)methyl]-2-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2/c1-8-14-5-6-15(8)7-9-3-2-4-10(13)11(9)12/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDDTQXLZNWPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=C(C(=CC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)

![1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B6642071.png)




![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6642100.png)
![2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide](/img/structure/B6642111.png)
